molecular formula C27H26N2O4S B2970748 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902520-92-7

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2970748
CAS No.: 902520-92-7
M. Wt: 474.58
InChI Key: FDBGXMOALFDNHF-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-derived sulfonamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and an ethyl group at position 4. The acetamide side chain is linked to an unsubstituted phenyl group.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-4-20-11-13-24-23(15-20)27(31)25(34(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-21-8-6-5-7-9-21/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGXMOALFDNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following structurally related compounds are identified from the evidence (see Table 1 ):

Table 1: Structural Comparison of Key Analogs

Compound Name Sulfonyl Substituent Acetamide Substituent Key Structural Differences
Target compound 3,4-dimethylbenzene Phenyl Reference structure
2-{3-[(4-chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide 4-chlorophenyl 3-methylphenyl Chlorine at sulfonyl phenyl; methyl on acetamide
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Unsubstituted benzene 4-chlorophenyl No methyl on sulfonyl; chlorine on acetamide phenyl

Key Observations :

Sulfonyl Group Modifications :

  • The target compound’s 3,4-dimethylbenzenesulfonyl group introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to the 4-chlorophenylsulfonyl analog (electron-withdrawing Cl) or the unsubstituted benzenesulfonyl group .
  • Chlorine substituents (e.g., in ) typically increase polarity and may influence binding affinity in target proteins.

Acetamide Substituent Variations :

  • The N-phenyl group in the target compound lacks substituents, whereas analogs feature 3-methylphenyl (electron-donating) or 4-chlorophenyl (electron-withdrawing) groups. These differences could alter metabolic stability or receptor interactions .

Hypothetical Bioactivity Implications: The 3,4-dimethylbenzenesulfonyl group in the target compound may confer improved membrane permeability over chlorinated analogs but could reduce solubility. The absence of substituents on the acetamide’s phenyl ring (vs.

Biological Activity

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with notable biological activity. Its unique structure combines a quinoline core with a sulfonyl group and a phenylacetamide moiety, positioning it as a candidate for various therapeutic applications. This article explores its biological activities, mechanisms of action, and potential therapeutic implications based on recent research findings.

Structural Characteristics

The compound's IUPAC name is 2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide. Its molecular formula is C27H26N2O4SC_{27}H_{26}N_{2}O_{4}S, and it has a molecular weight of approximately 470.57 g/mol. The structure allows for significant interaction with biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzenesulfonamides have been evaluated for their anti-proliferative effects against various cancer cell lines. A related compound demonstrated an IC50 value of 3.96 μM against breast cancer MCF-7 cells and 5.87 μM against colorectal Caco-2 cells, suggesting that modifications in the sulfonamide structure can enhance cytotoxicity .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. It is believed to induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action can lead to enhanced cancer cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesAnticancer ActivityIC50 (μM)
Compound AContains fluorine substituentModerate5.00
Compound BLacks methyl groups on sulfonamideLow>10
2-[3-(3,4-Dimethylbenzenesulfonyl)-6-Ethyl...] Unique combination of functional groupsHigh3.96

This table illustrates that the specific arrangement and presence of functional groups in our compound contribute significantly to its enhanced biological activity compared to others.

Case Studies

  • In Vitro Studies : A study highlighted the efficacy of similar compounds in inhibiting carbonic anhydrase isoforms associated with tumor progression. The derivatives showed Ki values ranging from 2.6 nM to over 300 nM against various isoforms, indicating potent inhibitory effects that could be leveraged in anticancer therapies .
  • Apoptosis Induction : Another investigation into related compounds revealed their capability to induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased expression levels of Bax and decreased levels of Bcl-2 .

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